molecular formula C11H8FNO2 B6413916 6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol CAS No. 1261917-76-3

6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol

Cat. No.: B6413916
CAS No.: 1261917-76-3
M. Wt: 205.18 g/mol
InChI Key: HMSVHCGFMNZZLF-UHFFFAOYSA-N
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Description

6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol is a pyridine derivative characterized by a hydroxyl group at position 3 of the pyridine ring and a substituted phenyl group at position 6. The phenyl substituent features a fluorine atom at position 3 and a hydroxyl group at position 7. This compound’s structure combines aromatic and polar functional groups, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name

6-(3-fluoro-5-hydroxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-8-3-7(4-10(15)5-8)11-2-1-9(14)6-13-11/h1-6,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSVHCGFMNZZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692491
Record name 6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-76-3
Record name 6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol, often involves selective fluorination reactions. One common method is the nucleophilic substitution of pentafluoropyridine with appropriate nucleophiles . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of fluorinated pyridines typically employs large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling reactive fluorinating agents .

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the fluorine atom can introduce various functional groups .

Scientific Research Applications

6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following pyridin-3-ol derivatives share structural similarities and are compared based on substituent positions, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents (Pyridine/Phenyl) Key Applications/Findings Reference
6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol C₁₁H₈FNO₂ 205.19 Pyridine: 3-OH; Phenyl: 3-F, 5-OH Hypothesized for enzyme reactivation N/A
5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol C₁₂H₁₀FNO₂ 219.21 Pyridine: 3-OH; Phenyl: 2-F, 3-OCH₃ Intermediate in drug synthesis
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol C₁₂H₁₀ClNO₂ 235.67 Pyridine: 3-OH; Phenyl: 4-Cl, 2-OCH₃ Preclinical pharmaceutical research
6-Chloro-5-(trifluoromethyl)pyridin-3-ol C₆H₃ClF₃NO 197.54 Pyridine: 3-OH, 6-Cl, 5-CF₃ Material science applications
5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol C₈H₁₀FNO₂ 171.17 Pyridine: 2-OH, 5-F; Alkyl: 3-hydroxypropyl Biochemical probe development

Substituent Effects on Reactivity and Bioactivity

  • Fluorine and Hydroxyl Synergy : The presence of fluorine (electron-withdrawing) and hydroxyl (electron-donating) groups on the phenyl ring in this compound creates a polarizable aromatic system. This is critical for interactions with biological targets, such as acetylcholinesterase (AChE), as seen in structurally related pyridin-3-ol frameworks .
  • Methoxy vs. Hydroxyl : Compounds like 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol (methoxy at phenyl-3) exhibit reduced hydrogen-bonding capacity compared to hydroxyl-containing analogs, impacting their solubility and target affinity .
  • Chlorine and Trifluoromethyl Groups : Halogenated derivatives (e.g., 6-Chloro-5-(trifluoromethyl)pyridin-3-ol) demonstrate enhanced stability and lipophilicity, favoring applications in agrochemicals or hydrophobic material coatings .

Research Findings

  • Enzyme Reactivation : Pyridin-3-ol derivatives with alkyl chains (e.g., 6-ethyl or 6-propyl substituents) show superior reactivation of phosphorylated AChE compared to unsubstituted analogs. This suggests that the 6-position substituent in this compound could be modified to optimize bioactivity .
  • Synthetic Accessibility : The trifluoroethyl protection strategy used for 6-(hydroxymethyl)pyridin-3-ol (41% yield) could be adapted for synthesizing this compound, though regioselective fluorination and hydroxylation steps would require optimization.

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